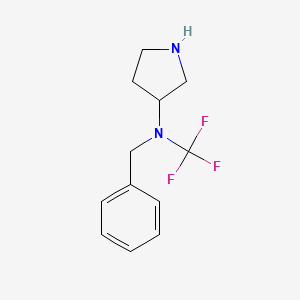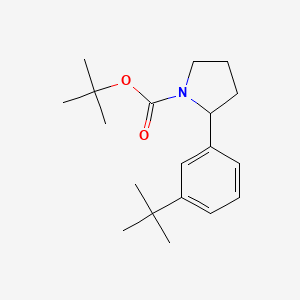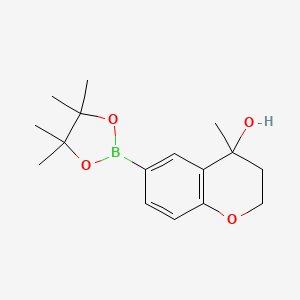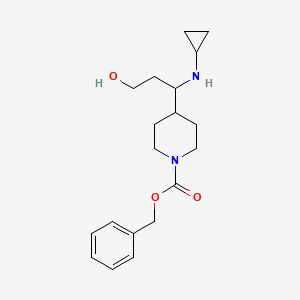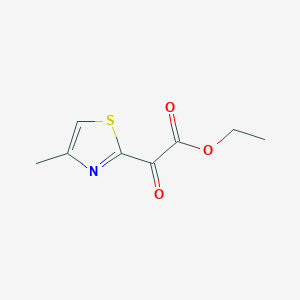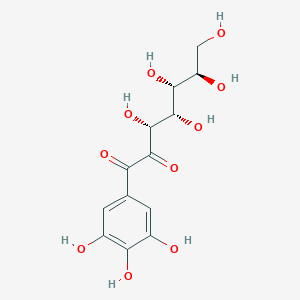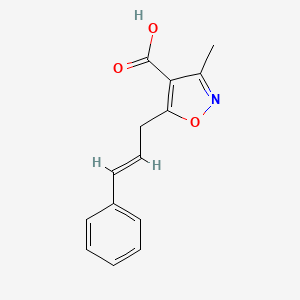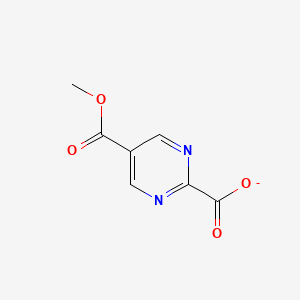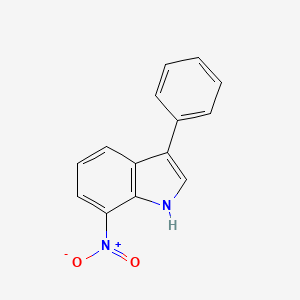
3-Phenyl-7-nitroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-7-nitroindole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activity and are prevalent in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-nitroindole typically involves the nitration of 3-phenylindole. One common method is the electrophilic substitution reaction using ammonium tetramethylnitrate and trifluoroacetic anhydride at sub-room temperature . This method avoids the use of strong acids and metals, making it more environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques could improve yield and efficiency while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-7-nitroindole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically a nitroso or nitro derivative.
Reduction: The major product is an amino derivative.
Substitution: The major products depend on the substituent introduced, such as halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
3-Phenyl-7-nitroindole has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenyl-7-nitroindole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring system can also participate in various biochemical pathways, making it a versatile compound in biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitroindole: Similar in structure but lacks the phenyl group.
7-Nitroindole: Similar but lacks the phenyl group at the 3-position.
3-Phenylindole: Lacks the nitro group at the 7-position.
Uniqueness
3-Phenyl-7-nitroindole is unique due to the presence of both the phenyl and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61861-89-0 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
7-nitro-3-phenyl-1H-indole |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-12(9-15-14(11)13)10-5-2-1-3-6-10/h1-9,15H |
Clé InChI |
ANJDLCPPPZKATD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC3=C2C=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


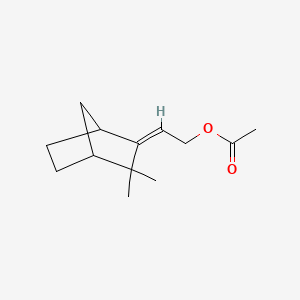
![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)
![2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol](/img/structure/B13971365.png)
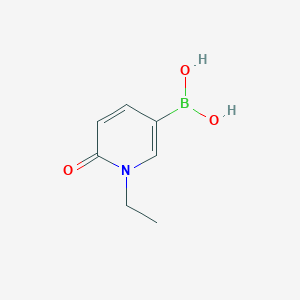
![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)
